![molecular formula C12H15NO3S B13427323 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B13427323.png)
1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by a fused benzene and thiazine ring system, with an isobutyl group attached to the nitrogen atom and a dioxide group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide typically involves the condensation of 2-aminobenzenesulfonamide with isobutyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the thiazine ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and increased efficiency. The use of automated systems for reagent addition and temperature control further enhances the reproducibility and yield of the synthesis process.
化学反応の分析
Types of Reactions: 1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, sodium hydride, and dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various alkylated or arylated derivatives.
科学的研究の応用
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems and functional materials.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential as a lead compound for the development of new therapeutic agents targeting various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
1-Isobutyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the isobutyl group and the dioxide functionality in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other benzothiazine derivatives.
特性
分子式 |
C12H15NO3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC名 |
1-(2-methylpropyl)-2,2-dioxo-2λ6,1-benzothiazin-4-one |
InChI |
InChI=1S/C12H15NO3S/c1-9(2)7-13-11-6-4-3-5-10(11)12(14)8-17(13,15)16/h3-6,9H,7-8H2,1-2H3 |
InChIキー |
FCBNTJHXQSNGCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C2=CC=CC=C2C(=O)CS1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


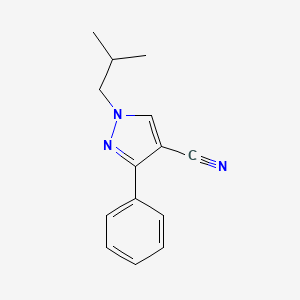
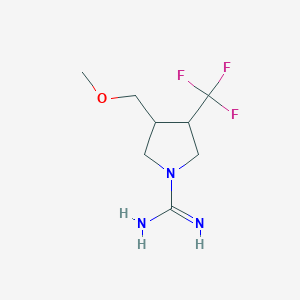
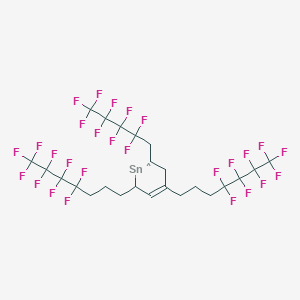
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
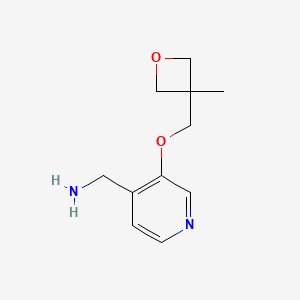
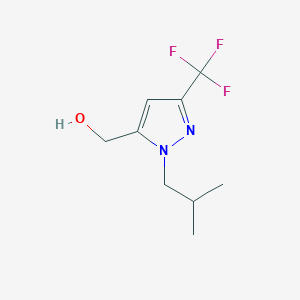
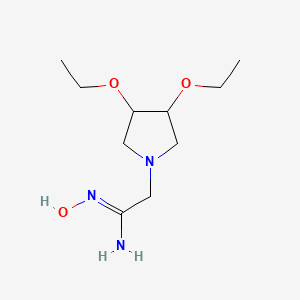
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
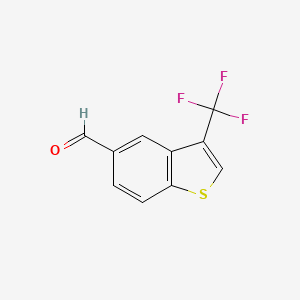
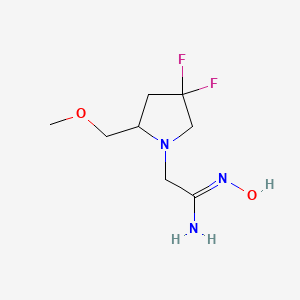
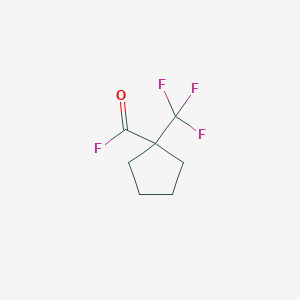

![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)
